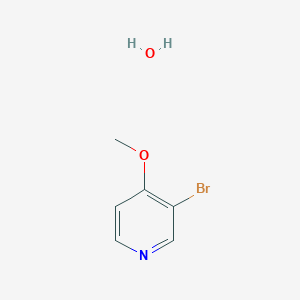

3-Bromo-4-methoxypyridine hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-4-methoxypyridine;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO.H2O/c1-9-6-2-3-8-4-5(6)7;/h2-4H,1H3;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMJHWANNAQKHRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=NC=C1)Br.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular structure of 3-Bromo-4-methoxypyridine hydrate vs anhydrous

An In-Depth Technical Guide to the Molecular Structure of 3-Bromo-4-methoxypyridine: A Comparative Analysis of Hydrate vs. Anhydrous Forms

Abstract

The solid-state form of a pharmaceutical compound is a critical determinant of its physicochemical properties, including stability, solubility, and bioavailability. This guide provides a comprehensive technical framework for the characterization and comparative analysis of the anhydrous and hydrated forms of 3-Bromo-4-methoxypyridine, a key heterocyclic building block in medicinal chemistry. In the absence of published crystal structures, this document serves as an expert-led protocol, guiding researchers through a multi-technique approach encompassing single-crystal and powder X-ray diffraction, thermal analysis, spectroscopy, and computational modeling. We delve into the causality behind experimental choices and outline self-validating protocols to ensure scientific integrity. The objective is to equip researchers and drug development professionals with the necessary tools to elucidate the distinct molecular structures and predict the consequential impact on material properties.

Introduction: The Critical Role of Solid-State Forms

3-Bromo-4-methoxypyridine is a substituted pyridine derivative utilized as an intermediate in the synthesis of various biologically active molecules.[1][2] Like many pharmaceutical compounds, its solid form can exist as a pure, anhydrous crystal lattice or incorporate water molecules to form a stable hydrate.[3] This phenomenon, where a substance exists in different crystal structures, is known as polymorphism; hydrates are a specific class of these forms, sometimes termed "pseudo-polymorphs".[4][5]

The distinction between an anhydrous compound and its hydrate is far from trivial. The inclusion of water molecules into the crystal lattice fundamentally alters the network of intermolecular interactions, most notably through the formation of extensive hydrogen bonds.[4][6] These structural changes directly influence critical pharmaceutical attributes:

-

Solubility and Dissolution Rate: Hydrated forms are often thermodynamically more stable and, consequently, less soluble than their anhydrous counterparts.[4][7] This can significantly impact a drug's bioavailability.[8][9]

-

Stability: The anhydrous form of a drug may be hygroscopic and convert to a more stable hydrate upon exposure to humidity, potentially altering the dosage form's performance over time.[9] Conversely, a hydrate may effloresce (lose water) in a dry environment.

-

Mechanical Properties: Differences in crystal packing affect properties like tabletability and powder flow, which are crucial for manufacturing solid dosage forms.[4]

This guide presents a systematic methodology to fully characterize and compare the molecular structures of 3-Bromo-4-methoxypyridine hydrate and its anhydrous form, providing the foundational knowledge required for informed decision-making in drug development.

Theoretical Framework: The Influence of Water on Crystal Engineering

The molecular structure of 3-Bromo-4-methoxypyridine (Figure 1) offers specific sites for hydrogen bonding. The lone pair of electrons on the pyridine nitrogen atom is a strong hydrogen bond acceptor. The oxygen atom of the methoxy group can also act as a weaker acceptor.

Figure 1: Chemical Structure of 3-Bromo-4-methoxypyridine

Source: PubChem CID 642827[10]

In an anhydrous crystal , one would expect the molecules to pack in a way that optimizes weaker intermolecular forces, such as π-π stacking between pyridine rings, C-H···N interactions, and potentially halogen bonds involving the bromine atom.

In a hydrated crystal , water molecules act as versatile "hydrogen bond bridges," fundamentally reorganizing the crystal packing.[6][11] Water can donate two hydrogen bonds and accept two, allowing it to link 3-Bromo-4-methoxypyridine molecules in a robust, three-dimensional network. We can hypothesize the formation of strong O-H···N(pyridine) hydrogen bonds, which are a common and stabilizing motif in the crystal structures of hydrated nitrogen heterocycles.[6] This new, intricate network of interactions is the primary reason for the distinct physicochemical properties of the hydrate.

Structural Elucidation: A Multi-Technique Protocol

A comprehensive understanding of the solid state requires a synergistic approach, where data from multiple analytical techniques are integrated. No single method can provide the complete picture.

X-ray Diffraction: The Definitive Structural Arbiter

X-ray diffraction is the cornerstone of solid-state structural analysis, providing direct information about the arrangement of atoms in a crystal lattice.

SCXRD is the gold standard, offering an unambiguous, three-dimensional map of the molecular structure, including precise bond lengths, angles, and the geometry of intermolecular interactions.[12]

Experimental Protocol: Crystal Growth and SCXRD Analysis

-

Crystal Growth (Anhydrous):

-

Dissolve 3-Bromo-4-methoxypyridine in a suitable anhydrous solvent (e.g., toluene, hexane, or ethyl acetate) to near-saturation at an elevated temperature.

-

Employ a slow evaporation technique by covering the vessel with a perforated seal and leaving it undisturbed at room temperature.

-

Alternatively, use a solvent/anti-solvent vapor diffusion method. Place a vial of the compound dissolved in a solvent like dichloromethane inside a larger sealed jar containing an anti-solvent like hexane. Slow diffusion of the anti-solvent vapor will induce crystallization.

-

-

Crystal Growth (Hydrate):

-

Prepare a saturated aqueous solution of 3-Bromo-4-methoxypyridine, potentially with a co-solvent like ethanol or acetone to improve solubility.[13]

-

Allow the solution to cool slowly and undisturbed from an elevated temperature to room temperature. The presence of water will favor the crystallization of the hydrated form.[13]

-

-

Data Collection and Refinement:

-

Carefully select a well-formed single crystal (typically 0.1-0.3 mm) and mount it on a goniometer head of a single-crystal X-ray diffractometer.

-

Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Process the data and solve the structure using appropriate software (e.g., SHELX). Refinement of the model will yield the final atomic coordinates, unit cell parameters, and crystallographic statistics.

-

Workflow: SCXRD Structural Determination

Caption: Workflow for single-crystal growth and X-ray diffraction analysis.

PXRD is a rapid and non-destructive technique used to generate a unique "fingerprint" for a crystalline solid. It is ideal for routine identification, phase purity analysis, and monitoring transformations between the anhydrous and hydrated forms. The anhydrous and hydrated forms will produce distinctly different diffraction patterns due to their different crystal lattices.

Thermal Analysis: Quantifying Water and Phase Transitions

Thermal methods like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for characterizing hydrates.[14]

TGA measures the change in mass of a sample as a function of temperature. For a hydrate, TGA can precisely determine the amount of water in the crystal lattice. The sample is heated at a controlled rate, and a distinct mass loss step corresponding to the evaporation of water will be observed.[15][16]

DSC measures the heat flow into or out of a sample as it is heated or cooled. It reveals thermal events such as phase transitions, melting, and dehydration. A typical DSC thermogram for a hydrate will show a sharp endothermic peak corresponding to the energy required to remove the water from the lattice, followed by the melting endotherm of the resulting anhydrous form at a higher temperature.[17]

Experimental Protocol: TGA/DSC Analysis

-

Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum TGA or DSC pan.

-

TGA Method:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 300 °C at a rate of 10 °C/min under a nitrogen purge (50 mL/min).

-

Record the mass loss as a function of temperature.

-

-

DSC Method:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to a point above the final melting point at 10 °C/min under a nitrogen purge.

-

Record the heat flow and identify endothermic (e.g., dehydration, melting) and exothermic (e.g., crystallization) events.

-

Workflow: Thermal Analysis of Hydrate vs. Anhydrous Forms

Caption: Comparative TGA and DSC analysis workflow for hydrate and anhydrous forms.

Table 1: Hypothetical Comparative Data for 3-Bromo-4-methoxypyridine Forms

| Property | Anhydrous Form | Hydrate Form | Technique |

| PXRD Peaks (2θ) | Distinct pattern (e.g., 10.2°, 15.5°, 21.8°) | Different distinct pattern (e.g., 8.1°, 12.3°, 18.9°) | PXRD |

| TGA Mass Loss | < 0.1% below decomposition | Stoichiometric loss (e.g., 8.7% for a monohydrate) | TGA |

| DSC Events | Single sharp endotherm (Melting Point) | Endotherm 1 (Dehydration), Endotherm 2 (Melting) | DSC |

| FTIR Peaks (cm⁻¹) | No peaks in 3200-3600 cm⁻¹ region | Broad peaks ~3400 cm⁻¹ (O-H stretch), peak ~1640 cm⁻¹ (H-O-H bend) | FTIR |

| ssNMR (¹³C) | Sharp, distinct chemical shifts | Shifted/split peaks due to altered crystal packing | ssNMR |

Spectroscopic Analysis

Spectroscopic methods provide complementary information about the chemical environment and bonding within the crystal.

-

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: The most direct evidence for a hydrate in vibrational spectroscopy is the presence of characteristic O-H stretching vibrations (typically broad bands in the 3200-3600 cm⁻¹ region) and H-O-H bending vibrations (~1640 cm⁻¹). Furthermore, the formation of hydrogen bonds between water and the pyridine nitrogen will cause a noticeable shift in the vibrational frequencies of the pyridine ring compared to the anhydrous form.

-

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy: ssNMR is highly sensitive to the local environment of atomic nuclei. The ¹³C and ¹⁵N spectra of the anhydrous and hydrated forms will exhibit different chemical shifts due to the changes in crystal packing and intermolecular interactions.[4][5] This technique is particularly powerful for characterizing materials that are not amenable to SCXRD. Using ultra-fast magic angle spinning (MAS) can provide high-resolution ¹H spectra, allowing for detailed analysis of proton environments and hydrogen bonding.[4][5]

Computational Modeling

In silico methods are invaluable for corroborating experimental data and providing deeper mechanistic insights.

-

Density Functional Theory (DFT): DFT calculations can be used to optimize the geometry of the 3-Bromo-4-methoxypyridine molecule and predict its vibrational frequencies (FTIR/Raman) and NMR chemical shifts.[18] By comparing the calculated spectra of the isolated molecule to the experimental solid-state spectra, one can deduce the effects of intermolecular interactions in both the anhydrous and hydrated crystals.

-

Molecular Dynamics (MD): MD simulations can be used to model the hydration process and calculate properties like the hydration free energy, providing a theoretical measure of the stability of the hydrate form relative to the anhydrous form in the presence of water.[19][20]

Synthesis and Impact: From Molecular Structure to Material Properties

The culmination of the analytical work is a detailed comparison of the two forms and an understanding of how their structural differences translate into performance.

Table 2: Comparison of Expected Intermolecular Forces

| Interaction Type | Anhydrous Form | Hydrate Form | Consequence |

| Hydrogen Bonding | Weak (e.g., C-H···N) | Strong and extensive (O-H···N, O-H···O) | Higher lattice energy, increased stability |

| π-π Stacking | Potentially significant | May be disrupted by water molecules | Affects crystal density and morphology |

| Halogen Bonding | Possible (C-Br···N/O) | May be replaced by hydrogen bonds | Alters packing and electronic properties |

| van der Waals Forces | Ubiquitous | Ubiquitous | Contribute to overall lattice energy |

The robust hydrogen bonding network in the hydrate is expected to create a more stable crystal lattice.[8] This increased lattice energy requires more energy to break apart, which is the primary reason why hydrates typically exhibit lower aqueous solubility and slower dissolution rates than their anhydrous counterparts.[7][9] This relationship is a cornerstone of pharmaceutical pre-formulation studies.

Logical Relationship: Structure to Property

Caption: Relationship between crystal structure, lattice energy, and key properties.

Conclusion and Expert Recommendations

The differentiation between the hydrated and anhydrous forms of 3-Bromo-4-methoxypyridine is essential for its effective use in research and development. While the anhydrous form may offer advantages in terms of solubility, its potential for conversion to the more stable hydrate upon exposure to atmospheric moisture presents a significant risk to product consistency and performance.

This guide has outlined a robust, multi-technique workflow for the complete structural and physicochemical characterization of these two solid-state forms. The cornerstone of this analysis is single-crystal X-ray diffraction, which provides definitive structural proof, supported by quantitative thermal analysis (TGA/DSC) and spectroscopic fingerprinting (PXRD, FTIR, ssNMR).

For drug development professionals, the choice of solid form is a critical decision. If the anhydrous form exhibits superior bioavailability but is unstable, significant investment in controlled-atmosphere manufacturing and moisture-proof packaging would be required.[9] Conversely, developing the more stable hydrate form from the outset often provides a more reliable and consistent product, even if it necessitates formulation strategies to overcome lower solubility.[4] A thorough execution of the protocols detailed herein will provide the empirical evidence needed to make this crucial, data-driven decision.

References

-

Mootz, D., & Wussow, H.-G. (1981). Crystal structures of pyridine and pyri~ine trihydrate. The Journal of Chemical Physics. Available at: [Link]

-

Zielińska-Pisklak, M., & Szeleszczuk, Ł. (2020). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. PMC. Available at: [Link]

-

Pharma Drama. (2024). What are pharmaceutical hydrates and solvates? - Explainer video. Available at: [Link]

-

N'soukpoé-Kossi, C. N., et al. (2021). Crystal structure of 1,1′-(pyridine-2,6-diyl)bis[N-(pyridin-2-ylmethyl)methanaminium] dichloride dihydrate. PMC. Available at: [Link]

-

Al-kassas, R., et al. (2024). Effect of Hydration Forms and Polymer Grades on Theophylline Controlled-Release Tablet: An Assessment and Evaluation. MDPI. Available at: [Link]

-

Pharma Drama. (2023). What are (pharmaceutical) hydrates and solvates? YouTube. Available at: [Link]

-

Petrucci, G. A., & El-Giar, E. M. (2014). Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry. ResearchGate. Available at: [Link]

-

PubChem. 3-Bromo-4-methoxypyridine. PubChem. Available at: [Link]

-

Lee, T.-S., et al. (2021). Calculated hydration free energies become less accurate with increases in molecular weight. PLOS ONE. Available at: [Link]

-

TA Instruments. (n.d.). Thermal Analysis to Determine Various Forms of Water Present in Hydrogels. Available at: [Link]

-

Lab Manager. (2025). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Available at: [Link]

-

IEA SHC. (n.d.). THERMOCHEMICAL STORAGE MATERIALS RESEARCH - TGA/DSC-HYDRATION STUDIES. Available at: [Link]

-

de la Cruz, M. S. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. MDPI. Available at: [Link]

-

MDPI. (2020). Pharmaceutical Hydrates Analysis. Encyclopedia MDPI. Available at: [Link]

-

Al-Otaibi, J. S., et al. (2023). Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors. MDPI. Available at: [Link]

-

Chen, M., et al. (2018). Molecular Simulation of Water and Hydration Effects in Different Environments: Challenges and Developments for DFTB Based Models. PMC. Available at: [Link]

-

Zhang, Y., et al. (2023). Accurate Hydration Free Energy Calculations for Diverse Organic Molecules With a Machine Learning Force Field. ChemRxiv. Available at: [Link]

-

d'Amore, M., et al. (2022). Molecular-Level Investigation of Hydrate−Anhydrous Phase Transformations of the Dapsone Structurally Related Compound 3,3′-Diaminophenyl Sulfone. CNR-IRIS. Available at: [Link]

-

Vallet, V., et al. (2007). Computational study of Th4+ and Np4+ hydration and hydrolysis of Th4+ from first principles. ResearchGate. Available at: [Link]

Sources

- 1. 3-Bromo-4-methoxypyridine, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. 3-Bromo-4-methoxypyridine, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. 1881291-69-5|this compound|BLD Pharm [bldpharm.com]

- 4. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. pubs.aip.org [pubs.aip.org]

- 7. pharmaexcipients.com [pharmaexcipients.com]

- 8. mdpi.com [mdpi.com]

- 9. m.youtube.com [m.youtube.com]

- 10. 3-Bromo-4-methoxypyridine | C6H6BrNO | CID 642827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Crystal structure of 1,1′-(pyridine-2,6-diyl)bis[N-(pyridin-2-ylmethyl)methanaminium] dichloride dihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. iris.cnr.it [iris.cnr.it]

- 14. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 15. researchgate.net [researchgate.net]

- 16. iea-shc.org [iea-shc.org]

- 17. tainstruments.com [tainstruments.com]

- 18. mdpi.com [mdpi.com]

- 19. ddg-pharmfac.net [ddg-pharmfac.net]

- 20. Molecular Simulation of Water and Hydration Effects in Different Environments: Challenges and Developments for DFTB Based Models - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 3-Bromo-4-methoxypyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of efficient drug development and chemical process design. This guide provides a comprehensive technical overview of the solubility of 3-Bromo-4-methoxypyridine, a key building block in medicinal chemistry. In the absence of extensive published experimental data, this document synthesizes theoretical principles of solubility with established experimental methodologies to provide a robust framework for researchers. It addresses the physicochemical properties of the compound, predicts its solubility in a range of common organic solvents, and offers a detailed, field-proven protocol for the experimental determination of its thermodynamic solubility. This guide is intended to be a practical resource for scientists working on the synthesis, formulation, and process development of molecules incorporating the 3-Bromo-4-methoxypyridine scaffold.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

3-Bromo-4-methoxypyridine is a substituted pyridine derivative frequently utilized as an intermediate in the synthesis of novel pharmaceutical compounds.[1] Its structural features, including the pyridine ring, a bromine atom, and a methoxy group, contribute to its unique chemical reactivity and physical properties. A thorough understanding of its solubility in various organic solvents is paramount for several aspects of drug development, including:

-

Reaction Optimization: Selecting an appropriate solvent in which reactants are sufficiently soluble is crucial for achieving optimal reaction kinetics and yield.[2]

-

Purification and Crystallization: Solubility data guides the choice of solvent systems for crystallization, a critical step for isolating and purifying intermediates and final APIs with the desired polymorphic form.[3]

-

Formulation Development: For APIs, solubility in various excipients and solvent systems directly impacts the developability of a drug product, influencing its bioavailability and therapeutic efficacy.[2]

Theoretical Framework for Predicting Solubility

The principle of "like dissolves like" provides a foundational, albeit qualitative, prediction of solubility.[4] A more nuanced understanding can be derived from analyzing the specific intermolecular forces at play between the solute (3-Bromo-4-methoxypyridine) and various solvents.

Physicochemical Properties of 3-Bromo-4-methoxypyridine

A summary of the key physicochemical properties of 3-Bromo-4-methoxypyridine is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₆BrNO | [5][6] |

| Molecular Weight | 188.02 g/mol | [5][6] |

| Appearance | Pale yellow liquid | [7] |

| logP | 1.83 | [7] |

| Water Solubility | Slightly soluble (9.8 g/L) | [7][8] |

The positive logP value suggests a degree of lipophilicity, while its slight solubility in water indicates some capacity for favorable interactions with polar molecules.

Molecular Structure and Intermolecular Interactions

The solubility of 3-Bromo-4-methoxypyridine is governed by the interplay of its different structural motifs:

-

Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor and contributes to the molecule's polarity. Pyridine itself is miscible with a wide range of organic solvents.[1][9]

-

Methoxy Group (-OCH₃): The oxygen atom can also act as a hydrogen bond acceptor. The methyl group adds a small degree of non-polar character.

-

Bromo Group (-Br): The bromine atom is an electron-withdrawing group that can participate in halogen bonding and contributes to the overall polarizability of the molecule.

-

Aromatic System: The delocalized π-electrons of the pyridine ring can engage in π-π stacking interactions, particularly with aromatic solvents.

The following diagram illustrates the key molecular features of 3-Bromo-4-methoxypyridine that influence its interactions with solvents.

Caption: Key molecular features of 3-Bromo-4-methoxypyridine and their expected interactions with different solvent classes.

Predicted Solubility Trends

Based on the analysis of its structure, the following solubility trends can be predicted for 3-Bromo-4-methoxypyridine:

-

High Solubility: Expected in polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Tetrahydrofuran (THF), as well as in polar protic solvents like methanol and ethanol. The ability of the pyridine nitrogen and methoxy oxygen to accept hydrogen bonds, coupled with the overall polarity of the molecule, should lead to favorable solute-solvent interactions.

-

Moderate Solubility: Expected in solvents of intermediate polarity such as acetone and isopropanol.

-

Low Solubility: Expected in non-polar solvents like hexane and toluene. While some interaction is possible with toluene via π-π stacking, the overall polarity mismatch will likely limit solubility.

Experimental Determination of Thermodynamic Solubility

While theoretical predictions are useful, experimental determination of thermodynamic solubility is essential for accurate process development and regulatory submissions.[10] The shake-flask method is widely regarded as the "gold standard" for determining equilibrium solubility due to its reliability and direct measurement of the saturated state.[10]

The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the determination of the thermodynamic solubility of 3-Bromo-4-methoxypyridine in a range of organic solvents.

3.1.1. Materials and Equipment

-

Solute: 3-Bromo-4-methoxypyridine (purity >98%)

-

Solvents: A range of analytical grade organic solvents (e.g., methanol, ethanol, isopropanol, acetone, THF, DMF, DMSO, toluene).

-

Equipment:

-

Analytical balance (4-decimal place)

-

Scintillation vials or glass flasks with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, compatible with the chosen solvents)

-

Syringes

-

Autosampler vials

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

3.1.2. Experimental Workflow

The following diagram illustrates the workflow for the shake-flask solubility determination method.

Caption: A step-by-step workflow for determining the thermodynamic solubility of a compound using the shake-flask method followed by HPLC analysis.

3.1.3. Detailed Procedure

-

Preparation of Solutions:

-

To a series of glass vials, add an excess amount of 3-Bromo-4-methoxypyridine. An amount that is visually in excess after equilibration is sufficient.

-

Accurately pipette a known volume (e.g., 2 mL) of each organic solvent into the corresponding vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined time (typically 24 to 48 hours) to ensure that equilibrium is reached. A preliminary time-to-equilibrium study can be conducted by taking samples at different time points (e.g., 12, 24, 48, 72 hours) to confirm that the concentration has plateaued.

-

-

Sample Collection and Preparation:

-

Remove the vials from the shaker and allow the undissolved solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter directly into a clean, pre-weighed vial. The filter material should be chemically compatible with the solvent.

-

Accurately weigh the filtered solution. This allows for a density correction if needed, but often a volumetric dilution is sufficient.

-

Dilute the filtered sample with the HPLC mobile phase to a concentration that falls within the range of the calibration curve.

-

3.1.4. Analytical Quantification by HPLC

-

HPLC System: A standard HPLC system with a C18 column and a UV detector is suitable.

-

Mobile Phase: A mixture of acetonitrile and water or methanol and water is a common starting point. The exact composition should be optimized to achieve good peak shape and retention time for 3-Bromo-4-methoxypyridine.

-

Detection: The UV detection wavelength should be set to the λ_max of 3-Bromo-4-methoxypyridine.

-

Calibration: Prepare a series of standard solutions of 3-Bromo-4-methoxypyridine of known concentrations in the mobile phase. Generate a calibration curve by plotting the peak area versus concentration.

-

Analysis: Inject the diluted samples and quantify the concentration of 3-Bromo-4-methoxypyridine by comparing the peak area to the calibration curve.

3.1.5. Calculation of Solubility

The solubility is calculated from the concentration of the diluted sample, taking into account the dilution factor.

Solubility (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor

Hypothetical Solubility Data and Interpretation

| Solvent | Solvent Type | Predicted Solubility | Hypothetical Solubility (mg/mL at 25°C) |

| Toluene | Non-Polar Aromatic | Low | < 10 |

| Acetone | Polar Aprotic | Moderate to High | 150 - 250 |

| Isopropanol | Polar Protic | Moderate | 100 - 200 |

| Ethanol | Polar Protic | High | > 300 |

| Methanol | Polar Protic | High | > 300 |

| Tetrahydrofuran (THF) | Polar Aprotic | High | > 300 |

| Dimethylformamide (DMF) | Polar Aprotic | Very High | > 500 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | > 500 |

Interpretation of Hypothetical Data:

-

The very high solubility in polar aprotic solvents like DMF and DMSO aligns with the strong dipole-dipole interactions and the ability of the solute to accept hydrogen bonds from any residual water.

-

The high solubility in polar protic solvents such as methanol and ethanol is consistent with the formation of hydrogen bonds between the solvent's hydroxyl group and the pyridine nitrogen and methoxy oxygen of the solute.

-

The moderate solubility in isopropanol compared to methanol and ethanol could be attributed to the increased steric hindrance of the isopropyl group, which may slightly impede solvation.

-

The low solubility in the non-polar aromatic solvent toluene suggests that while π-π stacking interactions may be present, they are not sufficient to overcome the energy required to break the solute-solute interactions in the liquid phase without the benefit of strong polar interactions.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of 3-Bromo-4-methoxypyridine in organic solvents. By integrating theoretical principles with a detailed, practical experimental protocol, researchers and drug development professionals are equipped to make informed decisions regarding solvent selection for synthesis, purification, and formulation. The provided shake-flask methodology, coupled with HPLC analysis, represents a robust and reliable approach for generating the high-quality solubility data that is critical for advancing pharmaceutical development programs. While the presented solubility data is illustrative, the underlying scientific principles and experimental design provide a solid foundation for the empirical determination of this crucial physicochemical property.

References

-

(2025, August 19). A new model predicts how molecules will dissolve in different solvents. MIT News. [Link]

-

(2014, December 6). How to predict the solubility of an organic compound in different kinds of solvents? Chemistry Stack Exchange. [Link]

-

(2020, November 13). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. PMC. [Link]

-

(2022, November 15). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE. [Link]

-

Predicting Solubility. Rowan. [Link]

-

(2025, July 3). Laser Microinterferometry for API Solubility and Phase Equilibria: Darunavir as a Case Example. PMC. [Link]

-

3-Bromo-4-methoxypyridine | CAS#:82257-09-8. Chemsrc. [Link]

-

(2014, May 16). Thermodynamic Phase Behavior of API/Polymer Solid Dispersions. Kinam Park. [Link]

-

(2025, August 16). Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. Crystal Growth & Design - ACS Publications. [Link]

-

3-Bromo-4-methoxypyridine | C6H6BrNO | CID 642827. PubChem. [Link]

-

Understanding the Synthesis and Properties of 3-Bromo-4-methylpyridine (CAS 3430-22-6). Ningbo Inno Pharmchem Co.,Ltd. [Link]

-

PYRIDINE AND PYRIDINE DERIVATIVES Vol 20 Kirk-Othmer Encyclopedia of Chemical Technology (4th Edition) 1. Kirk-Othmer Encyclopedia of Chemical Technology. [Link]

-

Pyridine. chemeurope.com. [Link]

-

Solubility of aromatic hydrocarbon solids in pyridine and thiophene. Industrial & Engineering Chemistry Fundamentals - ACS Publications. [Link]

-

Pyridine. Wikipedia. [Link]

-

Solubility behavior of polyimides in different organic solvents. ResearchGate. [Link]

-

Influence of Different Solvent Properties and Composition for the Solubility of Iopromide. ResearchGate. [Link]

-

Solvents and Polarity. University of Rochester. [Link]

Sources

- 1. Pyridine [chemeurope.com]

- 2. Improving API Solubility [sigmaaldrich.com]

- 3. tapi.com [tapi.com]

- 4. Solvent Miscibility Table [sigmaaldrich.com]

- 5. 3-Bromo-4-methoxypyridine | C6H6BrNO | CID 642827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemicalbook.com [chemicalbook.com]

- 7. 3-Bromo-4-methoxypyridine | CAS#:82257-09-8 | Chemsrc [chemsrc.com]

- 8. 3-BROMO-4-METHOXY-PYRIDINE | 82257-09-8 [chemicalbook.com]

- 9. chemistry.mdma.ch [chemistry.mdma.ch]

- 10. Laser Microinterferometry for API Solubility and Phase Equilibria: Darunavir as a Case Example - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Value of 3-Bromo-4-methoxypyridine

An In-Depth Technical Guide to 3-Bromo-4-methoxypyridine: A Versatile Pyridine Building Block

In the landscape of modern organic synthesis, particularly within medicinal chemistry and drug development, the pyridine scaffold remains a cornerstone of molecular design.[1][2] Its presence in numerous FDA-approved drugs highlights its importance as a privileged structure. 3-Bromo-4-methoxypyridine has emerged as a particularly valuable and versatile building block for constructing complex molecular architectures.[3][4][5]

This guide provides a comprehensive technical overview of 3-Bromo-4-methoxypyridine, focusing on its core reactivity, field-proven synthetic applications, and detailed experimental protocols. The strategic positioning of the bromo and methoxy groups on the electron-deficient pyridine ring creates a unique chemical entity, offering multiple avenues for selective functionalization. The bromine atom at the C-3 position serves as a robust handle for a suite of powerful cross-coupling reactions, while the methoxy group at C-4 and the ring nitrogen atom modulate the electronic properties and reactivity of the entire system.[3][6] This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this building block for the efficient synthesis of novel compounds.

Physicochemical Properties and Safe Handling

Before its use in any synthetic protocol, a thorough understanding of the compound's properties and safety requirements is paramount. 3-Bromo-4-methoxypyridine is typically a liquid at room temperature and should be handled with appropriate care.[7][8]

Table 1: Physicochemical and Safety Data

| Property | Value | Source(s) |

| CAS Number | 82257-09-8 | [7][9] |

| Molecular Formula | C₆H₆BrNO | [9][10] |

| Molecular Weight | 188.02 g/mol | [10][11] |

| Appearance | Colorless to light orange/yellow clear liquid | [6] |

| Solubility | Slightly soluble in water (9.8 g/L) | [5][9] |

| Hazard Statements | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | [11][12] |

| Storage | Store in closed vessels, refrigerated. Keep container tightly closed in a dry, cool, and well-ventilated place. | [9][13][14] |

| Handling | Use only in a chemical fume hood. Wear protective gloves, chemical-resistant clothing, and safety goggles/face protection. Avoid breathing dust/fume/gas/mist/vapors. | [9][12][13] |

Causality Behind Handling Procedures: The requirement for handling in a fume hood stems from its potential respiratory irritation and harmfulness if inhaled.[11][12] Refrigerated storage is recommended to maintain its stability and prevent degradation over time. The use of personal protective equipment (PPE) is a standard and critical practice for preventing skin and eye irritation.[9][13]

Core Reactivity Profile: A Gateway to Molecular Diversity

The synthetic utility of 3-Bromo-4-methoxypyridine is primarily driven by the reactivity of its C-Br bond, which readily participates in some of the most powerful bond-forming reactions in modern organic chemistry.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the cornerstone of this building block's application, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[15][16] The C-Br bond at the C-3 position readily undergoes oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle.[15]

The Suzuki-Miyaura coupling is a robust method for creating biaryl structures, which are common motifs in medicinal chemistry.[3][17] This reaction couples the 3-bromopyridine moiety with a variety of aryl or heteroaryl boronic acids or esters.

Causality of the Reaction Components:

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂): The Pd(0) species is the active catalyst that initiates the cycle by inserting into the C-Br bond.

-

Base (e.g., K₃PO₄, Cs₂CO₃): The base is crucial for activating the organoboron reagent, forming a more nucleophilic "ate" complex that facilitates the transmetalation step.[18][19]

-

Ligand (e.g., PPh₃, SPhos): Phosphine ligands stabilize the palladium center, modulate its reactivity, and prevent catalyst decomposition, leading to higher yields and broader substrate scope.

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Table 2: Typical Conditions for Suzuki-Miyaura Coupling

| Component | Example | Stoichiometry | Purpose |

| Aryl Halide | 3-Bromo-4-methoxypyridine | 1.0 equiv. | Substrate |

| Boronic Acid | Arylboronic acid | 1.2-1.5 equiv. | Coupling partner |

| Pd Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | 1-5 mol% | Catalyst |

| Base | K₃PO₄ or Cs₂CO₃ | 2.0-3.0 equiv. | Activates boronic acid |

| Solvent | 1,4-Dioxane/H₂O, Toluene, DMF | - | Reaction medium |

| Temperature | 80-110 °C | - | Drives reaction |

The formation of carbon-nitrogen bonds is fundamental to the synthesis of countless pharmaceuticals.[1] The Buchwald-Hartwig amination is a palladium-catalyzed reaction that provides a powerful and general method for coupling aryl halides with a wide range of primary and secondary amines.[2][20]

Causality of the Reaction Components:

-

Palladium Precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂): These are stable Pd(II) or Pd(0) sources that generate the active Pd(0) catalyst in situ.

-

Bulky Phosphine Ligand (e.g., BINAP, XPhos): These specialized ligands are critical.[20] Their steric bulk promotes the final reductive elimination step, which is often rate-limiting, to release the arylamine product and regenerate the catalyst.[20]

-

Base (e.g., NaOtBu, LiHMDS, Cs₂CO₃): A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center and form the key palladium-amido complex.[1][2]

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Nucleophilic Aromatic Substitution (SNAr)

While palladium catalysis is dominant, the inherent electronic properties of the pyridine ring also permit Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing nature of the ring nitrogen makes the pyridine ring electron-deficient and thus susceptible to attack by strong nucleophiles.[3][21]

SNAr reactions proceed via a two-step addition-elimination mechanism.[22] A nucleophile attacks the carbon bearing the leaving group (the bromine), forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[23] This intermediate is resonance-stabilized. The subsequent loss of the bromide leaving group restores aromaticity and yields the substituted product.

The pyridine nitrogen provides significant stabilization to the negative charge in the Meisenheimer complex, particularly when the attack occurs at the C-2 or C-4 positions.[21] While the C-3 position of 3-Bromo-4-methoxypyridine is less activated than C-2 or C-4, SNAr can still occur under forcing conditions or with highly potent nucleophiles.[15] In some cases, reactions with very strong bases can proceed via a pyridyne intermediate, leading to substitution at an adjacent position (C-4), a phenomenon known as tandem isomerization-substitution.[24]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. H64296.03 [thermofisher.com]

- 5. 3-BROMO-4-METHOXY-PYRIDINE | 82257-09-8 [chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. nbinno.com [nbinno.com]

- 9. 3-Bromo-4-methoxypyridine | CAS#:82257-09-8 | Chemsrc [chemsrc.com]

- 10. 3-bromo-4-methoxy-pyridine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 11. 3-Bromo-4-methoxypyridine | C6H6BrNO | CID 642827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 3-BROMO-4-METHOXY-PYRIDINE - Safety Data Sheet [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Lab Reporter [fishersci.se]

- 18. Suzuki Coupling [organic-chemistry.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 22. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of 3-Bromo-4-methoxypyridine Hydrate

Executive Summary

This guide details the optimized protocol for the palladium-catalyzed cross-coupling of 3-Bromo-4-methoxypyridine hydrate .[1] This substrate presents a unique "push-pull" electronic challenge: the electron-deficient pyridine ring is counteracted by the electron-donating methoxy group at the C4 position. While this increases the nucleophilicity of the pyridine nitrogen (raising the risk of catalyst poisoning), it simultaneously deactivates the C-Br bond towards oxidative addition compared to electron-poor pyridines.[1]

Furthermore, the "hydrate" designation requires strict stoichiometric adjustments to prevent under-loading of the electrophile.[1] This protocol prioritizes a biphasic solvent system to accommodate the hydrate water content while utilizing steric bulk in the ligand sphere to prevent nitrogen coordination.

Substrate Analysis & Pre-Reaction Logic[1]

The "Hydrate" Factor: Stoichiometry Control

Commercial sources of 3-Bromo-4-methoxypyridine often supply the compound as a hydrate or hydrochloride hydrate.[1] Failure to correct for water content is the #1 cause of incomplete conversion in this specific workflow.

| Parameter | Anhydrous Base | Hydrate (Typical) | HCl Hydrate |

| CAS | 82257-09-8 | Varies | Varies |

| Approx MW | 188.02 g/mol | ~206.04 g/mol | ~242.5 g/mol |

| Impact | Standard | Requires ~10% mass correction | Requires Neutralization |

Critical Action: Check the Certificate of Analysis (CoA) for the exact water content or molecular weight.

Electronic Deactivation & Catalyst Poisoning

The 4-methoxy group donates electron density into the pyridine ring.

-

Effect on C-Br Bond: The bond becomes stronger (less electrophilic). Standard

often fails to initiate oxidative addition efficiently. -

Effect on Nitrogen: The pyridine nitrogen becomes more basic. It competes with phosphines for the Pd center, leading to the formation of inactive

species (Catalyst Poisoning).[1]

Solution: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or bidentate chelators (dppf) that sterically crowd out the pyridine nitrogen.[1]

Experimental Protocol

Method A: High-Performance (Recommended for Complex Boronic Acids)

This method utilizes a Buchwald-type precatalyst system designed to couple deactivated heteroaryl halides.[1]

Method B: Robust/Cost-Effective (Standard Biaryls)

Best for coupling with simple, electron-rich aryl boronic acids.[1]

-

Catalyst:

[1] -

Loading: 3.0 – 5.0 mol%[1]

-

Solvent: Toluene : Water (10:1 v/v) or DME : Water[1]

-

Base:

or

Step-by-Step Procedure (Method A Focus)

Phase 1: Preparation

-

Vessel Preparation: Flame-dry a 20 mL microwave vial or Schlenk tube containing a magnetic stir bar. Allow to cool under Argon flow.

-

Solids Charging:

-

Add This compound (1.0 equiv, corrected for MW).

-

Add Boronic Acid/Ester (1.2 – 1.5 equiv). Note: Use higher equivalents if the boronic acid is prone to protodeboronation.

-

Add

(2.0 – 3.0 equiv).[2] -

Add XPhos Pd G2 (0.02 equiv / 2 mol%).

-

-

Sealing: Cap the vessel with a septum-lined crimp cap or Schlenk stopper.

Phase 2: Solvent & Degassing (The "Self-Validating" Step)

Oxygen is the enemy of Suzuki couplings, promoting homocoupling and catalyst oxidation.[1]

-

Solvent Addition: Syringe in 1,4-Dioxane and degassed Water (4:1 ratio) to reach a concentration of 0.15 M – 0.2 M relative to the bromide.

-

Sparging: Insert a long needle connected to an Argon line directly into the solution. Insert a short vent needle. Bubble Argon vigorously for 10-15 minutes .

-

Validation: The solution should turn from turbid to a clearer suspension (depending on salt solubility).

-

Phase 3: Reaction

-

Heating: Place in a pre-heated oil bath or heating block at 80°C – 100°C .

-

Note: If using a microwave reactor, heat to 100°C for 30-60 minutes.

-

-

Monitoring: Check by LC-MS or TLC at 2 hours.

-

TLC Stain: Pyridines stain well with Iodine or Dragendorff’s reagent.

-

Endpoint: Disappearance of the bromide (MW ~188/hydrate).

-

Phase 4: Workup (Critical for Pyridines)[1]

-

Cooling: Cool to room temperature.

-

Dilution: Dilute with Ethyl Acetate (EtOAc).

-

pH Check: Do NOT acidify. Pyridines will protonate and migrate to the aqueous layer. If the reaction used acid (rare for Suzuki), neutralize with sat.[1]

. -

Separation: Wash organic layer with Water (x2) and Brine (x1).

-

Drying: Dry over

, filter, and concentrate. -

Purification: Flash chromatography.

-

Eluent: Hexanes/EtOAc or DCM/MeOH. Note: 4-methoxypyridines are polar; start with a more polar gradient than usual.

-

Visualized Workflows

Decision Matrix: Catalyst Selection

Caption: Logic flow for selecting the appropriate catalytic system based on the coupling partner's complexity.

Mechanism of Pyridine Interference

Caption: Mechanistic competition between productive oxidative addition and non-productive nitrogen coordination.

Troubleshooting & Optimization Matrix

| Observation | Diagnosis | Corrective Action |

| No Conversion (SM remaining) | Catalyst Poisoning or Deactivation | Switch to XPhos Pd G2 . Increase temperature to 110°C. Ensure thorough degassing. |

| Low Yield (<40%) | Protodeboronation of Boronic Acid | Add boronic acid in portions (0.5 eq at T=0, 0.5 eq at T=1h). Switch base to |

| Black Precipitate (Pd Black) | Catalyst Decomposition | Ligand insufficient to stabilize Pd. Add 10 mol% free ligand (e.g., XPhos) or switch to Pd(dppf)Cl2 .[1] |

| Product in Aqueous Layer | pH Issue during Workup | The pyridine product is protonated. Adjust aqueous layer to pH > 9 using NaOH or |

Safety & Handling

-

Toxicity: 3-Bromo-4-methoxypyridine is an irritant and potentially toxic if inhaled.[1] Handle in a fume hood.

-

Palladium Residues: Pd species are heavy metals. Dispose of all aqueous and solid waste in designated heavy metal containers.

-

Pressure: If heating above the boiling point of the solvent (e.g., Dioxane > 100°C) in a sealed vial, ensure the vessel is rated for the generated pressure.[1]

References

-

Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] [Link]

-

Billingsley, K., & Buchwald, S. L. (2007).[1] An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366.[1] (Source for XPhos protocols).[3] [Link]

-

Li, J. J. (2014).[1] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (General grounding for Suzuki Mechanism).[1][2][4][5][6] [Link][1]

-

Organic Chemistry Portal. (2024). Suzuki Coupling. (General reaction parameters and solvent choices). [Link]

Sources

- 1. Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of 3-(hetero)aryl tetrahydropyrazolo[3,4-c]pyridines by Suzuki-Miyaura cross-coupling methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Yoneda Labs [yonedalabs.com]

Buchwald-Hartwig amination conditions for 3-Bromo-4-methoxypyridine

Application Note & Protocol

Topic: Buchwald-Hartwig Amination Conditions for 3-Bromo-4-methoxypyridine

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 3-Amino-4-methoxypyridines

The 3-amino-4-methoxypyridine scaffold is a privileged structural motif in modern medicinal chemistry. Its presence in numerous biologically active molecules, ranging from kinase inhibitors to central nervous system agents, underscores its importance as a versatile pharmacophore. The ability to forge a carbon-nitrogen (C-N) bond at the C3 position of the 4-methoxypyridine core is therefore a critical transformation for drug discovery and development programs.

The Buchwald-Hartwig amination has emerged as the preeminent method for constructing aryl and heteroaryl C-N bonds, offering broad substrate scope and functional group tolerance where classical methods fail.[1][2] However, the successful application of this reaction to 3-bromo-4-methoxypyridine is not trivial. This substrate presents a unique set of challenges:

-

Pyridine Coordination: The lone pair of the pyridine nitrogen can coordinate to the palladium center, potentially forming off-cycle, inactive catalytic species.

-

Electronic Properties: The electron-donating nature of the methoxy group can influence the reactivity of the C-Br bond, affecting the rate-determining oxidative addition step.

This document serves as a comprehensive guide to navigating these challenges. It provides a deep dive into the critical reaction parameters, a robust and validated experimental protocol, and field-tested insights to empower researchers to successfully synthesize 3-amino-4-methoxypyridine derivatives.

The Catalytic System: A Mechanistic Approach to Component Selection

The success of the Buchwald-Hartwig amination hinges on the synergistic interplay of four key components: the palladium source, the phosphine ligand, the base, and the solvent.[3] A rational selection process, grounded in mechanistic understanding, is paramount.

Palladium Precursors: The Source of Catalytic Activity

The active catalyst in the cycle is a Pd(0) species.[4][5] This is typically generated in situ from a more stable Pd(II) or Pd(0) precursor.

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): A common, air-stable Pd(0) source. It requires coordination with a phosphine ligand in solution to form the active monoligated Pd(0)L species.

-

Pd(OAc)₂ (Palladium(II) Acetate): An air-stable Pd(II) source. It must first be reduced to Pd(0) in the reaction mixture, a process often facilitated by the phosphine ligand or the amine itself.[5]

-

Palladium Precatalysts: These are well-defined, air-stable Pd(II) complexes that incorporate the phosphine ligand (e.g., G3 or G4 precatalysts). They are designed to rapidly and quantitatively generate the active Pd(0) catalyst upon exposure to a base, leading to more reproducible results and often lower catalyst loadings.[4]

Phosphine Ligands: The Heart of the Catalyst

The ligand is arguably the most critical factor in overcoming the challenges posed by 3-bromo-4-methoxypyridine. For electron-rich heteroaryl halides, bulky, electron-rich dialkylbiaryl phosphine ligands are the undisputed state-of-the-art.[1]

-

Why Bulky, Electron-Rich Ligands?

-

Promotes Reductive Elimination: The steric bulk of ligands like RuPhos, XPhos, or BrettPhos accelerates the final, product-forming reductive elimination step. This is crucial for preventing catalyst decomposition and ensuring efficient turnover.

-

Facilitates Oxidative Addition: High electron density on the phosphorus atom is transferred to the palladium center, making it more nucleophilic and facilitating the initial oxidative addition of the C-Br bond.

-

Stabilizes the Monoligated Species: These ligands promote the formation of the highly active monoligated Pd(0)L species, which is essential for the catalytic cycle.

-

| Ligand | Structure | Key Application |

| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | General-purpose, highly active for a wide range of amines. |

| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Excellent for sterically hindered primary and secondary amines. |

| BrettPhos | (2-Dicyclohexylphosphino-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl) | Designed for coupling primary amines and shows high selectivity.[5] |

The Base: The Engine of Deprotonation

A base is required to deprotonate the amine, forming the palladium-amido complex that precedes reductive elimination.[2] The choice of base is critical and is intimately linked to the pKa of the amine and the solvent used.[6][7][8]

-

Strong, Non-Nucleophilic Bases: For most primary and secondary aliphatic amines, a strong base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required.[9]

-

Weaker Bases: For more acidic amines (e.g., anilines, heterocycles), or when base-sensitive functional groups are present, weaker carbonate or phosphate bases (Cs₂CO₃, K₃PO₄) can be effective, though they may require higher temperatures.[3]

-

Solubility is Key: The effectiveness of a base can be highly dependent on its solubility in the chosen solvent. The heterogeneous nature of many of these reactions means that base choice and solvent are not independent variables.[3]

The Solvent: The Reaction Medium

The solvent must dissolve the reactants and intermediates to a sufficient degree and remain stable at the required reaction temperature.[3]

-

Aprotic, Non-polar to Moderately Polar Solvents: Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are the most commonly employed solvents.[3][4][10]

-

Toluene: High boiling point, suitable for higher-temperature reactions.

-

1,4-Dioxane: Good solvating properties for a range of reagents.

-

THF: Lower boiling point, useful for reactions that proceed at milder temperatures.

-

-

Solvents to Avoid: Chlorinated solvents and coordinating solvents like acetonitrile or pyridine should generally be avoided as they can inhibit the catalyst.[4]

The Buchwald-Hartwig Amination Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates. Understanding this cycle is key to troubleshooting and optimizing the reaction.[1][4][5]

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Recommended Starting Conditions & Optimization Matrix

For a previously untested amine with 3-bromo-4-methoxypyridine, a systematic approach to optimization is recommended. The following table provides a validated set of starting conditions and a matrix for further screening if initial results are suboptimal.

Table 1: Recommended Starting Protocol

| Parameter | Recommended Condition | Rationale |

| Aryl Halide | 3-Bromo-4-methoxypyridine | 1.0 equiv |

| Amine | Your amine of interest | 1.2 equiv |

| Pd Source | XPhos Pd G3 Precatalyst | 2 mol% |

| Base | NaOtBu | 1.5 equiv |

| Solvent | Toluene | 0.2 M |

| Temperature | 100 °C | Standard temperature for these couplings. |

| Atmosphere | Nitrogen or Argon | Essential to prevent catalyst oxidation. |

Table 2: Optimization Screening Matrix

If the starting protocol (highlighted in yellow) provides low yield (<50%), consider screening the following parameters. Run each reaction in parallel for direct comparison.

| Entry | Ligand (in Precatalyst) | Base | Solvent | Temperature (°C) |

| 1 (Start) | XPhos | NaOtBu | Toluene | 100 |

| 2 | RuPhos | NaOtBu | Toluene | 100 |

| 3 | BrettPhos | NaOtBu | Toluene | 100 |

| 4 | XPhos | LiHMDS | Toluene | 100 |

| 5 | XPhos | K₃PO₄ | Toluene | 110 |

| 6 | XPhos | NaOtBu | 1,4-Dioxane | 100 |

| 7 | RuPhos | LiHMDS | 1,4-Dioxane | 100 |

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of an amine with 3-bromo-4-methoxypyridine on a 1.0 mmol scale.[2][11]

Materials & Reagents

-

3-Bromo-4-methoxypyridine (1.0 mmol, 1.0 equiv)

-

Amine (1.2 mmol, 1.2 equiv)

-

XPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.5 mmol, 1.5 equiv)

-

Anhydrous Toluene (5 mL, to make 0.2 M solution)

-

Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

-

Inert gas line (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

Reaction Setup Workflow

Caption: Step-by-step experimental workflow for the amination reaction.

Step-by-Step Procedure

-

Inerting the Vessel: In a glovebox or on a Schlenk line, add the XPhos Pd G3 precatalyst (0.02 mmol) and sodium tert-butoxide (1.5 mmol) to an oven-dried reaction vessel containing a magnetic stir bar.

-

Adding Reactants: Remove the vessel from the glovebox (if used), and quickly add the 3-bromo-4-methoxypyridine (1.0 mmol).

-

Purging: Seal the vessel with a septum cap. Connect it to a Schlenk line and perform three cycles of evacuating the vessel followed by backfilling with inert gas (Nitrogen or Argon).

-

Solvent and Amine Addition: Under a positive pressure of inert gas, add anhydrous toluene (5 mL) via syringe. Begin stirring. Then, add the amine (1.2 mmol) via syringe.

-

Heating and Monitoring: Place the sealed vessel in a preheated oil bath or heating block at 100 °C. Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS.

-

Workup: Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature. Quench the reaction by carefully adding 10 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Isolation: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-amino-4-methoxypyridine product.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| No or Low Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficiently strong base.3. Low reaction temperature.4. Poor quality reagents/solvent. | 1. Ensure rigorous inert atmosphere technique.2. Switch to a stronger base (e.g., LiHMDS).3. Increase temperature in 10 °C increments.4. Use freshly purchased, anhydrous reagents. |

| Hydrodehalogenation | The C-Br bond is reduced to C-H. Often caused by water or a slow reductive elimination step. | Use a bulkier ligand (e.g., RuPhos) to accelerate reductive elimination. Ensure all reagents and solvents are scrupulously dry. |

| Dark, Tarry Mixture | Catalyst decomposition ("palladium black"). | Lower the catalyst loading. Ensure proper stirring. Consider a different ligand/solvent combination. |

| Amine Degradation | The amine is sensitive to the strong base or high temperature. | Switch to a weaker base (K₃PO₄, Cs₂CO₃) and a higher boiling point solvent (e.g., Toluene, Dioxane) to compensate with temperature. |

References

-

Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved February 25, 2026, from [Link]

-

How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (2024, November 25). Chemical Insights. [Link]

-

Buchwald-Hartwig amination. (2023, June 30). Chemistry LibreTexts. [Link]

-

Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

Vaddepalli, K., et al. (2014). Role of the base in Buchwald-Hartwig amination. PubMed. [Link]

-

Vaddepalli, K., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

-

Role of the Base in Buchwald-Hartwig Amination. (n.d.). ResearchGate. [Link]

-

Vaddepalli, K., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

-

Selected ligands and catalysts for Buchwald‐Hartwig amination. (n.d.). ResearchGate. [Link]

-

Kinzel, T., et al. (n.d.). Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]

-

Lei, Y., et al. (2021). Green-Solvent Selection for Acyl Buchwald–Hartwig Cross-Coupling of Amides (Transamidation). ACS Sustainable Chemistry & Engineering. [Link]

-

Specific Solvent Issues with Buchwald-Hartwig Amination. (n.d.). WordPress. [Link]

-

Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. [Link]

-

A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2025, August 6). ResearchGate. [Link]

-

Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. (n.d.). PMC. [Link]

-

Optimization of solvent condition for the Buchwald-Hartwig coupling reaction using catalyst 1. (n.d.). ResearchGate. [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. uwindsor.ca [uwindsor.ca]

- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Application Note: High-Fidelity Synthesis of (4-Methoxypyridin-3-yl)boronic Acid and Derivatives

Executive Summary & Strategic Analysis

The conversion of 3-Bromo-4-methoxypyridine to its corresponding boronic acid or ester is a pivotal transformation in medicinal chemistry, particularly for synthesizing kinase inhibitors where the 4-alkoxypyridine motif is prevalent.

While 3-pyridyl boronic acids are generally more stable than their 2-pyridyl counterparts, the presence of the electron-donating methoxy group at the 4-position creates a unique electronic environment. The "push-pull" system (inductive withdrawal by the pyridine nitrogen vs. resonance donation by the methoxy group) dictates specific synthetic risks:

-

Protodeboronation: Although less severe than in 2-pyridyl systems, the C-B bond remains susceptible to hydrolytic cleavage under acidic or high-temperature aqueous conditions.

-

Nucleophilic Attack: During lithium-halogen exchange, the pyridine ring is prone to nucleophilic attack by alkyl lithiums unless specific "in-situ quench" protocols are utilized.

This guide presents two validated protocols:

-

Protocol A (Cryogenic In-Situ Quench): The preferred method for generating the free boronic acid rapidly. It utilizes a "Triisopropyl Borate-First" addition order to prevent side reactions.

-

Protocol B (Miyaura Borylation): The preferred method for generating the pinacol ester , offering superior stability and scalability without cryogenic conditions.

Protocol A: Cryogenic Lithium-Halogen Exchange (In-Situ Quench)

Objective: Synthesis of (4-Methoxypyridin-3-yl)boronic acid. Primary Application: When the free acid is required, or for immediate "one-pot" Suzuki couplings of the resulting lithium triisopropyl borate salt.

Mechanistic Rationale

Standard lithium-halogen exchange involves generating the heteroaryl-lithium species followed by electrophilic trapping. However, 3-lithio-4-methoxypyridine is highly reactive. If generated in the absence of an electrophile, it can undergo dimerization or nucleophilic attack on unreacted starting material.

To mitigate this, we employ the In-Situ Quench (Barbier-type) conditions . By mixing the substrate with Triisopropyl borate (

Reagents & Equipment[1]

-

Substrate: 3-Bromo-4-methoxypyridine (1.0 equiv)

-

Reagent: Triisopropyl borate (

) (1.2 equiv) -

Lithiating Agent:

-Butyllithium ( -

Solvent: Anhydrous THF (4:1 ratio relative to Toluene if co-solvent used)

-

Quench: 2M HCl or

(aq) -

Equipment: Flame-dried 3-neck flask, internal temperature probe, Argon/Nitrogen line.

Step-by-Step Procedure

-

Setup: Charge a flame-dried flask with 3-Bromo-4-methoxypyridine (10 mmol) and anhydrous THF (50 mL) under inert atmosphere.

-

Borate Addition: Add Triisopropyl borate (12 mmol, 2.8 mL) directly to the solution at room temperature. Note: The borate is inert to the bromide at this stage.

-

Cooling: Cool the mixture to -78°C (Dry ice/Acetone bath). Ensure internal temperature stabilizes below -75°C.

-

Lithiation (The Critical Step): Add

-BuLi (11 mmol) dropwise via syringe pump or pressure-equalizing dropping funnel over 20 minutes.-

Observation: Maintain internal temp < -70°C. The reaction generates the "ate" complex (Lithium triisopropyl(4-methoxypyridin-3-yl)borate) immediately.

-

-

Warming: Stir at -78°C for 30 minutes, then remove the cooling bath and allow the mixture to warm to 0°C over 1 hour.

-

Hydrolysis: Quench the reaction with 2M HCl (aq) until pH ~5-6. Caution: Do not acidify below pH 4, as this accelerates protodeboronation.

-

Isolation:

-

Extract with EtOAc (x3).

-

The boronic acid is amphoteric; if it remains in the aqueous phase, adjust pH to 7 and salt out with NaCl, then extract with THF/EtOAc (1:1).

-

Concentrate in vacuo. The product often precipitates as a white/off-white solid.

-

Protocol B: Palladium-Catalyzed Miyaura Borylation

Objective: Synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-methoxypyridine (Pinacol Ester). Primary Application: Scalable synthesis for GMP environments; preferred for storing the intermediate.

Mechanistic Rationale

This method utilizes a

Reagents & Equipment[1]

-

Substrate: 3-Bromo-4-methoxypyridine (1.0 equiv)

-

Boron Source: Bis(pinacolato)diboron (

) (1.1 equiv) -

Catalyst:

(3-5 mol%) -

Base: Potassium Acetate (KOAc), anhydrous (3.0 equiv)

-

Solvent: 1,4-Dioxane (degassed)[2]

Step-by-Step Procedure

-

Solvent Degassing: Sparge anhydrous 1,4-dioxane with Nitrogen for 30 minutes prior to use. Oxygen is the primary cause of catalyst death (black Pd precipitation) and sluggish conversion.

-

Charging: In a reaction vessel, combine:

-

3-Bromo-4-methoxypyridine (10 mmol)

- (11 mmol)

-

KOAc (30 mmol)

- (0.3 - 0.5 mmol)

-

-

Reaction: Add Dioxane (50 mL). Seal the vessel and heat to 90°C for 4–12 hours.

-

Monitoring: Check HPLC/LC-MS.[3] Look for the disappearance of starting bromide (

188/190) and appearance of the boronate ester (

-

-

Workup:

-

Purification:

-

Concentrate the filtrate.

-

Crucial: Do not perform an acidic aqueous wash, as the pinacol ester can hydrolyze.

-

Recrystallize from Hexanes/EtOAc or purify via short silica plug (eluting with EtOAc/Hexane).[1]

-

Comparative Analysis & Troubleshooting

| Feature | Protocol A (Li-Exchange) | Protocol B (Miyaura) |

| Primary Product | Free Boronic Acid (or Lithium Salt) | Pinacol Boronate Ester |

| Reaction Time | < 2 Hours | 4 - 12 Hours |

| Temperature | -78°C (Cryogenic) | 90°C (Heating) |

| Scalability | Difficult (requires large cryo-cooling) | Excellent (Standard batch reactors) |

| Safety Profile | High Risk (Pyrophoric n-BuLi) | Low Risk (Standard chemicals) |

| Atom Economy | Moderate | Low (Loss of pinacol/ligands) |

Troubleshooting Guide

-

Problem: Low yield in Method A (Li-X).

-

Cause: Moisture in THF or warming too fast.

-

Fix: Ensure THF is distilled from Na/Benzophenone or passed through activated alumina. Keep internal temp < -75°C during n-BuLi addition.

-

-

Problem: Protodeboronation (Product is 4-methoxypyridine).

-

Cause: Workup too acidic or heating too long in presence of water.

-

Fix: In Method B, use anhydrous KOAc. In Method A, quench with

instead of HCl.

-

-

Problem: Homocoupling (Biaryl formation) in Method B.

-

Cause: Oxygen presence or insufficient

. -

Fix: Increase

to 1.2 equiv and rigorously degas solvents.

-

Visual Workflows

Decision Matrix & Process Flow

Caption: Decision matrix selecting between Cryogenic Li-Exchange for free acid generation vs. Miyaura Borylation for stable ester isolation.

Reaction Mechanism (Method A: In-Situ Quench)

Caption: The "In-Situ Quench" mechanism prevents the formation of the unstable free lithio-pyridine species.

References

-

Li, W., Nelson, D. P., Jensen, M. S., et al. (2005).[2] Synthesis of 3-Pyridylboronic Acid and Its Pinacol Ester.[2] Organic Syntheses, 81, 89. (Describes the "In-Situ Quench" modification for pyridines). Link

-

Billingsley, K., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane. Journal of Organic Chemistry, 73(14), 5589–5591. (Foundational Miyaura protocols). Link

-

Tyrrell, E., & Brookes, P. (2003). The Synthesis and Applications of Heterocyclic Boronic Acids. Synthesis, 2003(4), 469-483. (Review of heterocyclic boronic acid stability). Link

-

Sigma-Aldrich. Product Specification: (4-Methoxypyridin-3-yl)boronic acid.[5] Link

-

BenchChem. Application Notes for Suzuki-Miyaura Coupling of Pyridines. Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 355004-67-0|(4-Methoxypyridin-3-yl)boronic acid|BLD Pharm [bldpharm.com]

- 4. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (4-Methoxypyridin-3-yl)boronic acid | 355004-67-0 [sigmaaldrich.com]

Application Note: Optimization of Heck Coupling Parameters for 3-Bromo-4-methoxypyridine

Executive Summary

Functionalizing the 3-position of the pyridine ring is a recurring challenge in medicinal chemistry, particularly for scaffolds like 3-bromo-4-methoxypyridine . This substrate presents a unique "push-pull" electronic conflict: the electron-deficient pyridine ring generally resists oxidative addition, while the electron-donating methoxy group at C4 modulates this deficiency but introduces steric crowding. Furthermore, the pyridine nitrogen acts as a potent catalyst poison.[1]

This Application Note provides a scientifically grounded guide to overcoming these barriers using the Heck-Mizoroki reaction . We move beyond generic "recipes" to define a parameter space that prioritizes catalyst longevity and turnover frequency (TOF).

Strategic Analysis: The Substrate Challenge

To successfully couple 3-bromo-4-methoxypyridine, one must address three specific failure modes inherent to its structure:

-

Catalyst Poisoning (The N-Binding Mode): The lone pair on the pyridine nitrogen (

) is a strong -

Electronic Mismatch:

-

Pyridine Ring: Electron-poor

Slow Oxidative Addition. -

4-Methoxy Group: Electron-donating (+M effect)

Increases electron density at C3 and C5, slightly assisting oxidative addition compared to unsubstituted 3-bromopyridine, but significantly increasing steric bulk.

-

- -Hydride Elimination Selectivity: The regioselectivity of the alkene insertion is heavily influenced by the electronic bias of the pyridine ring, often requiring bidentate ligands or specific electronic tuning to ensure linear (trans) selectivity.

Critical Reaction Parameters

The Ligand: Steric Bulk is King

Standard ligands like Triphenylphosphine (

-

Recommendation: Use Tri-o-tolylphosphine (

) or Tri-tert-butylphosphine ( -

Mechanism: The steric bulk of the o-tolyl or t-butyl groups creates a "protective shell" around the Pd center. This allows the oxidative addition of the C-Br bond but sterically disfavors the coordination of the pyridine nitrogen.

The Base: Solubility & pKa

Inorganic bases often suffer from poor solubility in organic solvents, leading to heterogeneous mixtures that can trap the catalyst.

-

Standard: Triethylamine (

) is effective for standard acrylates. -

Advanced: Cesium Carbonate (

) is superior for difficult couplings. Its higher solubility in DMF/Dioxane compared to

Solvent Systems[2][3][4]

-

DMF/DMAc: The gold standard for solubilizing polar heterocycles. High boiling points allow reactions at 100-120°C.

-

1,4-Dioxane: Recommended when using

or other electron-rich alkyl phosphines to prevent ligand oxidation and improve stability.